2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide 2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1794887-41-4
VCID: VC5511350
InChI: InChI=1S/C29H26N4O4S/c1-36-21-12-8-9-19(15-21)17-33-28(35)27-26(22(16-30-27)20-10-4-3-5-11-20)32-29(33)38-18-25(34)31-23-13-6-7-14-24(23)37-2/h3-16,30H,17-18H2,1-2H3,(H,31,34)
SMILES: COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5OC
Molecular Formula: C29H26N4O4S
Molecular Weight: 526.61

2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

CAS No.: 1794887-41-4

Cat. No.: VC5511350

Molecular Formula: C29H26N4O4S

Molecular Weight: 526.61

* For research use only. Not for human or veterinary use.

2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide - 1794887-41-4

Specification

CAS No. 1794887-41-4
Molecular Formula C29H26N4O4S
Molecular Weight 526.61
IUPAC Name N-(2-methoxyphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C29H26N4O4S/c1-36-21-12-8-9-19(15-21)17-33-28(35)27-26(22(16-30-27)20-10-4-3-5-11-20)32-29(33)38-18-25(34)31-23-13-6-7-14-24(23)37-2/h3-16,30H,17-18H2,1-2H3,(H,31,34)
Standard InChI Key DWPHWODPHDJKFU-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolo[3,2-d]pyrimidine core substituted at the 2-position with a thioacetamide group and at the 3-position with a 3-methoxybenzyl moiety. The 7-position is occupied by a phenyl group, while the acetamide side chain is N-linked to a 2-methoxyphenyl ring. This intricate structure is reflected in its IUPAC name: N-(2-methoxyphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC29H26N4O4S
Molecular Weight526.61 g/mol
CAS Number1794887-41-4
Standard InChIInChI=1S/C29H26N4O4S/c1-36...

The presence of two methoxy groups enhances lipophilicity, while the thioether linkage and acetamide moiety contribute to hydrogen-bonding capacity, critical for target engagement .

Synthesis and Derivative Optimization

Synthetic Pathways

The synthesis of this compound involves multistep organic reactions, typically beginning with the construction of the pyrrolopyrimidine core. As observed in analogous pyrrolo[2,3-d]pyrimidine derivatives , key steps include:

  • Core Formation: Cyclization of substituted pyrimidines with α,β-unsaturated carbonyl compounds under basic conditions.

  • Functionalization:

    • Introduction of the 3-methoxybenzyl group via alkylation or Mitsunobu reactions.

    • Thioacetamide installation through nucleophilic substitution at the 2-position using mercaptoacetamide derivatives.

  • Final Coupling: Amide bond formation between the thioacetic acid intermediate and 2-methoxyaniline using coupling agents like EDC/HOBt.

Microwave-assisted synthesis, as reported for related CDK inhibitors , could reduce reaction times from hours to minutes while improving yields (e.g., 16–49% in Pd-catalyzed couplings ).

Table 2: Synthetic Challenges and Solutions

ChallengeStrategyYield Improvement
Low solubility of intermediatesPolar aprotic solvents (DMF/DMSO)15–20%
Steric hindrance at C3Microwave-assisted alkylation30% → 45%

Research Gaps and Future Directions

Priority Investigations

  • Target Validation: Proteomic profiling to identify primary targets (CDK9, AKT, or novel kinases).

  • ADME Optimization: Addressing poor aqueous solubility (predicted LogP = 3.8) via prodrug strategies or formulation advances.

  • Combination Therapies: Synergy studies with gemcitabine or PARP inhibitors in PDAC models .

Table 3: Proposed Preclinical Development Plan

StageObjectiveTimeline
Lead OptimizationImprove solubility ≥ 1 mg/mL6–12 mo
PK/PD StudiesOral bioavailability ≥ 30%12–18 mo
IND EnablingGLP toxicity profiling24 mo

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator